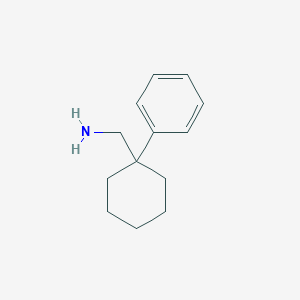

(1-Phenylcyclohexyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBJKIRTCBMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169668 | |

| Record name | Cyclohexanemethylamine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17380-54-0 | |

| Record name | 1-Phenylcyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17380-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethylamine, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethylamine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylcyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Novel Cyclohexylarylamine Chemotype with Potent and Selective CDK12 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel cyclohexylarylamine chemotype demonstrating potent and selective inhibition of Cyclin-Dependent Kinase 12 (CDK12). The core structure, 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea, has been identified as a promising scaffold for the development of targeted cancer therapeutics. This document summarizes the quantitative inhibitory data, details the experimental protocols for synthesis and biological evaluation, and visualizes the relevant signaling pathways and experimental workflows.

Core Compound and Mechanism of Action

The identified lead compound, referred to as CDK12-IN-2, exhibits high potency against CDK12 with an IC50 of 52 nM.[1] It also shows significant activity against the closely related kinase CDK13 (IC50 = 10 nM), but demonstrates excellent selectivity over other kinases such as CDK2 (>100,000 nM), CDK7 (>10,000 nM), and CDK9 (16,000 nM).[1][2]

CDK12, in complex with its regulatory partner Cyclin K, plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[2][3] This phosphorylation event is essential for transcriptional elongation, particularly of long genes involved in the DNA damage response (DDR).[4] Inhibition of CDK12 disrupts this process, leading to a dysfunctional DDR pathway, genomic instability, and increased sensitivity of cancer cells to DNA-damaging agents and PARP inhibitors.[5] The optimized compound from this series, compound 2 , has been shown to inhibit the phosphorylation of Ser2 in the C-terminal domain of RNAPII and induce growth inhibition in SK-BR-3 cells.[5]

Quantitative Data Summary

The following tables summarize the biochemical and cellular activities of the lead compound from this novel cyclohexylarylamine series.

Table 1: Biochemical Potency and Selectivity of the Lead Inhibitor

| Target | IC50 (nM) |

| CDK12 | 52 |

| CDK13 | 10 |

| CDK2 | >100,000 |

| CDK7 | >10,000 |

| CDK9 | 16,000 |

Data sourced from Ito et al., J Med Chem. 2018 Sep 13;61(17):7710-7728.[1][5]

Table 2: Cellular Activity of the Lead Inhibitor

| Assay | Cell Line | IC50 (nM) | |---|---| | RNAPII Ser2 Phosphorylation | SK-BR-3 | 185 | | Growth Inhibition | SK-BR-3 | 800 |

Data sourced from Ito et al., J Med Chem. 2018 Sep 13;61(17):7710-7728.[5]

Experimental Protocols

Detailed methodologies for the synthesis of the 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives and their biological evaluation are provided below.

Synthesis of Cyclohexylarylamine Derivatives

The synthesis of the target compounds is achieved through a multi-step process. A general synthetic scheme is outlined below. For detailed step-by-step procedures, including specific reagents, reaction conditions, and characterization data, please refer to the primary literature: Ito et al., Journal of Medicinal Chemistry, 2018, 61(17), 7710-7728.[2][5]

General Synthetic Workflow:

Caption: General synthetic workflow for the cyclohexylarylamine chemotype.

Biochemical Kinase Assay (Luminescence-Based)

The inhibitory activity of the compounds against CDK12/Cyclin K is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.[3]

Materials:

-

Recombinant human CDK12/Cyclin K enzyme

-

Kinase substrate (e.g., peptide derived from RNAPII CTD)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

Luminescent kinase assay reagent (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Assay Workflow:

Caption: Workflow for the in vitro luminescence-based kinase assay.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

-

Add the diluted compounds or DMSO (for controls) to the wells of a 384-well plate.

-

Add the CDK12/Cyclin K enzyme solution to each well (except for 'no enzyme' controls).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cellular Assay: Inhibition of RNAPII Ser2 Phosphorylation (Western Blot)

This assay assesses the ability of the inhibitors to block the phosphorylation of RNAPII at Ser2 within a cellular context.

Procedure:

-

Culture cells (e.g., SK-BR-3) to an appropriate confluency.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for RNAPII phosphorylated at Ser2.

-

Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total RNAPII or a loading control (e.g., actin) for normalization.

-

Quantify the band intensities to determine the concentration-dependent inhibition of RNAPII Ser2 phosphorylation.[2]

Signaling Pathway

The following diagram illustrates the role of the CDK12/Cyclin K complex in transcriptional regulation and the impact of its inhibition by the novel cyclohexylarylamine chemotype.

Caption: CDK12 signaling pathway and the point of intervention by the novel inhibitor.

References

- 1. CDK12-IN-2 - Immunomart [immunomart.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. thesgc.org [thesgc.org]

- 5. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Phenylcyclohexyl)methanamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylcyclohexyl)methanamine and its derivatives represent a class of psychoactive compounds with complex pharmacological profiles. This technical guide provides an in-depth analysis of the mechanism of action of (1-Phenylcyclohexyl)methanamine, focusing on its interactions with key neurological targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development in this area.

Introduction

(1-Phenylcyclohexyl)methanamine belongs to the arylcyclohexylamine class of compounds, which includes well-known substances such as phencyclidine (PCP) and ketamine.[1] These compounds are recognized for their diverse effects on the central nervous system, which are mediated through their interactions with multiple receptor systems. The primary mechanisms of action for this class of compounds involve the inhibition of monoamine reuptake and the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] This guide focuses on the core compound, (1-Phenylcyclohexyl)methanamine, and its direct pharmacological activities.

Primary Pharmacological Targets

The principal mechanism of action of (1-Phenylcyclohexyl)methanamine and its analogs involves a dual activity profile:

-

Triple Monoamine Reuptake Inhibition: These compounds are known to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by binding to their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[2]

-

NMDA Receptor Antagonism: As a member of the arylcyclohexylamine class, (1-Phenylcyclohexyl)methanamine is a non-competitive antagonist of the NMDA receptor, binding to a site within the ion channel pore (the "PCP site").[1][3] This action blocks the influx of calcium ions in response to glutamate binding, thereby modulating excitatory neurotransmission.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (1-Phenylcyclohexyl)methanamine and its closely related analog, N-methyl-1-(1-phenylcyclohexyl)methanamine. This data provides insight into the compound's potency at its primary targets.

Table 1: NMDA Receptor Binding Affinity of (1-Phenylcyclohexyl)methanamine

| Compound | Target | Ki (nM) |

| (1-Phenylcyclohexyl)methanamine | NMDA Receptor (PCP Site) | 130[5] |

Table 2: Monoamine Transporter Inhibition by N-methyl-1-(1-phenylcyclohexyl)methanamine *

| Compound | Target | IC50 (nM) |

| N-methyl-1-(1-phenylcyclohexyl)methanamine | SERT | 169[2] |

| NET | 85[2] | |

| DAT | 21[2] |

Signaling Pathways

The dual mechanism of action of (1-Phenylcyclohexyl)methanamine results in the modulation of multiple downstream signaling pathways.

Monoamine Reuptake Inhibition

By blocking the reuptake of serotonin, norepinephrine, and dopamine, (1-Phenylcyclohexyl)methanamine indirectly activates a multitude of postsynaptic receptors, leading to complex downstream signaling cascades. These pathways are integral to the regulation of mood, cognition, and arousal.

NMDA Receptor Antagonism

The blockade of the NMDA receptor by (1-Phenylcyclohexyl)methanamine prevents calcium influx, which is a critical step in excitatory neurotransmission and synaptic plasticity. This action can lead to dissociative and anesthetic effects. The downstream consequences include alterations in gene expression and protein synthesis.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of (1-Phenylcyclohexyl)methanamine.

Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity of a compound for the serotonin, norepinephrine, and dopamine transporters.

Objective: To determine the Ki of (1-Phenylcyclohexyl)methanamine for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from cells expressing human recombinant SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Test compound: (1-Phenylcyclohexyl)methanamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the respective radioligand and varying concentrations of (1-Phenylcyclohexyl)methanamine.

-

Incubate a parallel set of tubes with the radioligand and a high concentration of the non-specific binding control to determine non-specific binding.

-

After incubation (e.g., 60 minutes at room temperature), rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NMDA Receptor Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the inhibitory effect of a compound on NMDA receptor-mediated currents.

Objective: To determine the IC50 of (1-Phenylcyclohexyl)methanamine for the inhibition of NMDA receptor currents.

Materials:

-

Cultured neurons or HEK293 cells expressing recombinant NMDA receptors.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose, glycine, and tetrodotoxin to block voltage-gated sodium channels).

-

Internal pipette solution (e.g., containing K-gluconate, KCl, HEPES, Mg-ATP, and GTP).

-

NMDA (agonist).

-

(1-Phenylcyclohexyl)methanamine (test compound).

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Perfuse the cell with the external solution containing a fixed concentration of NMDA to elicit an inward current.

-

Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of (1-Phenylcyclohexyl)methanamine with the NMDA solution.

-

Record the peak inward current at each concentration of the test compound.

-

Wash out the test compound to ensure reversibility.

-

Plot the percentage of inhibition of the NMDA-evoked current as a function of the (1-Phenylcyclohexyl)methanamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketamine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Guide on (1-Phenylcyclohexyl)methanamine: Properties, Synthesis, and Biological Profile

For Immediate Release

This technical document provides an in-depth overview of the physical, chemical, and potential biological properties of (1-Phenylcyclohexyl)methanamine, a member of the arylcyclohexylamine class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering a consolidated resource on its synthesis, characterization, and putative mechanisms of action.

Executive Summary

(1-Phenylcyclohexyl)methanamine is a primary amine derivative of phenylcyclohexane. As a member of the arylcyclohexylamine chemical class, it is structurally related to compounds known to exhibit significant activity within the central nervous system. This guide summarizes its known physical and chemical properties, provides detailed experimental protocols for its synthesis and potential biological evaluation, and discusses its likely pharmacological profile based on data from closely related analogues. All quantitative data is presented in tabular format for clarity and ease of comparison.

Physical and Chemical Properties

(1-Phenylcyclohexyl)methanamine is a colorless liquid under standard conditions, soluble in organic solvents and insoluble in water. As a primary amine, it readily forms acid addition salts, such as the hydrochloride salt, which is a crystalline solid.

| Property | Value | Source(s) |

| IUPAC Name | (1-Phenylcyclohexyl)methanamine | N/A |

| CAS Number | 17380-54-0 | N/A |

| Molecular Formula | C₁₃H₁₉N | N/A |

| Molecular Weight | 189.30 g/mol | N/A |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 205-210 °C | [1] |

| Density | ~0.95 g/cm³ | [1] |

| Solubility | Soluble in alcohols, ethers, and organic solvents; insoluble in water. | [1] |

| Melting Point (HCl salt) | 230-233 °C | [2] |

Experimental Protocols

Synthesis of (1-Phenylcyclohexyl)methanamine

A common synthetic route to (1-Phenylcyclohexyl)methanamine is via the reduction of 1-phenylcyclohexane carbonitrile.[2]

Materials:

-

1-Phenylcyclohexane carbonitrile

-

Methanol (MeOH)

-

Ammonia (16% in Methanol)

-

Raney Nickel catalyst

-

Hydrogen gas (H₂)

-

Methanolic HCl

-

Isopropyl ether

Procedure:

-

In a suitable pressure reactor, dissolve 1-phenylcyclohexane carbonitrile in methanol containing 16% ammonia.

-

Add a catalytic amount of Raney nickel to the solution.

-

Pressurize the reactor with hydrogen gas according to standard catalytic hydrogenation procedures.

-

Allow the reaction to proceed with agitation until the uptake of hydrogen ceases.

-

Once the reaction is complete, carefully vent the reactor and filter off the Raney nickel catalyst.

-

The resulting filtrate contains the free base of (1-Phenylcyclohexyl)methanamine.

Synthesis workflow for (1-Phenylcyclohexyl)methanamine.

Purification via Hydrochloride Salt Formation

The crude product can be purified by converting it to its hydrochloride salt, which can then be recrystallized.[2]

Procedure:

-

Treat the methanolic solution of the free base with methanolic HCl.

-

Add isopropyl ether to precipitate the (1-Phenylcyclohexyl)methanamine hydrochloride salt.

-

Collect the precipitate by filtration.

-

The salt can be further purified by recrystallization from a suitable solvent system, such as isopropanol and ether.[3]

Analytical Characterization (Predicted)

-

¹H NMR Spectroscopy: The spectrum is expected to show complex multiplets for the cyclohexyl protons, signals for the aromatic protons of the phenyl group, and a characteristic signal for the aminomethyl (-CH₂-NH₂) protons.

-

¹³C NMR Spectroscopy: The spectrum should reveal distinct signals for the carbons of the cyclohexyl ring, the phenyl ring (including the quaternary carbon), and the aminomethyl carbon.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine, C-H stretching for the aliphatic and aromatic components, and C=C stretching for the aromatic ring.

-

Mass Spectrometry (MS): Electron impact ionization would likely show a molecular ion peak at m/z 189. The fragmentation pattern is expected to be dominated by alpha-cleavage, leading to the loss of the aminomethyl group or cleavage within the cyclohexyl ring.

Biological Activity and Signaling Pathways

(1-Phenylcyclohexyl)methanamine belongs to the arylcyclohexylamine class, which includes well-known NMDA receptor antagonists like phencyclidine (PCP) and ketamine.[5][6] Furthermore, a closely related N-methylated analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a potent triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[7]

Putative Mechanism of Action

Based on its structural class, (1-Phenylcyclohexyl)methanamine is hypothesized to function as both an NMDA receptor antagonist and a monoamine transporter inhibitor.

-

NMDA Receptor Antagonism: Like other arylcyclohexylamines, it is expected to act as a non-competitive antagonist at the NMDA receptor ion channel. This action blocks the influx of calcium ions, leading to dissociative anesthetic and potential neuroprotective effects.[2][5]

-

Monoamine Transporter Inhibition: The compound may also inhibit the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft by binding to their respective transporters (DAT, NET, SERT). This would lead to increased concentrations of these neurotransmitters in the synapse, suggesting potential antidepressant and stimulant properties.[7][8]

Postulated dual-action mechanism of the compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to evaluate the biological activity of (1-Phenylcyclohexyl)methanamine.

This assay measures the ability of the compound to displace a known radiolabeled NMDA receptor antagonist.

Materials:

-

Rat brain membrane preparations (e.g., from cortex or hippocampus)

-

Radioligand (e.g., [³H]MK-801)

-

Assay Buffer (e.g., Tris-HCl)

-

Test compound ((1-Phenylcyclohexyl)methanamine)

-

Non-specific binding control (e.g., high concentration of unlabeled MK-801)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In triplicate, incubate the brain membrane preparation with the radioligand and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

These competitive binding assays quantify the affinity of the test compound for each of the three major monoamine transporters.

Materials:

-

Cell membranes from cell lines stably expressing human DAT, NET, or SERT.

-

Specific radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

-

Assay Buffer

-

Test compound

-

Known selective inhibitors for each transporter for non-specific binding determination (e.g., Cocaine for DAT, Desipramine for NET, Fluoxetine for SERT).

-

Filtration apparatus and scintillation counter.

Procedure:

-

The protocol is analogous to the NMDA receptor binding assay.

-

For each transporter assay, incubate the respective cell membranes with the corresponding radioligand and varying concentrations of the test compound.

-

Following incubation and filtration, quantify the bound radioactivity.

-

Determine the IC₅₀ and subsequently the Kᵢ values to assess the compound's affinity and selectivity for each transporter.

General workflow for radioligand binding assays.

Safety and Handling

(1-Phenylcyclohexyl)methanamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As a member of a psychoactive class of compounds, its toxicological properties are not well-characterized, and it should be treated as potentially hazardous. All work should be conducted in a well-ventilated fume hood.

Conclusion

(1-Phenylcyclohexyl)methanamine is a compound of significant interest due to its structural relationship to known psychoactive agents. The available data suggest a dual mechanism of action involving NMDA receptor antagonism and monoamine transporter inhibition. The experimental protocols provided herein offer a framework for the synthesis, purification, and detailed pharmacological characterization of this compound, facilitating further research into its potential as a pharmacological tool or therapeutic lead.

References

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. US3068288A - Process for producing salts of 1-phenylcyclohexyl amine - Google Patents [patents.google.com]

- 4. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]

- 7. AID 2061572 - Norepinephrine Transporter Binding Assay from US Patent US12344616: "Factor XIa inhibitors" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to (1-Phenylcyclohexyl)methanamine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Phenylcyclohexyl)methanamine and its structural analogs represent a significant class of psychoactive compounds with a rich history in medicinal chemistry and pharmacology. Originally explored for their anesthetic properties, these molecules, most notably phencyclidine (PCP), are recognized for their complex interactions with multiple targets in the central nervous system (CNS).[1][2] The core structure, consisting of a cyclohexyl ring attached to a phenyl group and an amine-containing side chain, provides a versatile scaffold for chemical modification. These modifications can dramatically alter the pharmacological profile, leading to a wide spectrum of biological activities, including NMDA receptor antagonism, and inhibition of dopamine, norepinephrine, and serotonin transporters.[1][2][3][4]

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacology of (1-phenylcyclohexyl)methanamine analogs and derivatives. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel CNS-active agents. The guide includes detailed experimental protocols for key assays and visual representations of relevant signaling pathways to facilitate a deeper understanding of the molecular mechanisms underlying the activity of these compounds.

Synthesis of (1-Phenylcyclohexyl)methanamine and its Analogs

The synthesis of (1-phenylcyclohexyl)methanamine and its derivatives can be achieved through several established routes. A common method involves the reduction of 1-phenylcyclohexane carbonitrile. This can be accomplished using a Raney nickel catalyst with hydrogen gas in a methanol solution containing ammonia. The resulting (1-phenylcyclohexyl)methanamine can then be precipitated as its hydrochloride salt.[5]

Another versatile approach for creating analogs involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. This alcohol can then be converted to a tertiary azide by treatment with trifluoroacetic acid and sodium azide, followed by reduction to the corresponding amine using a reducing agent like lithium aluminum hydride.[6] Variations in the Grignard reagent and the initial ketone allow for the synthesis of a diverse library of analogs with substitutions on the phenyl and cyclohexyl rings. For instance, a series of 1-[1-arylcyclohexyl]-1,2,3,6-tetrahydropyridines were prepared by reacting 1-(1-cyanocyclohexyl)-1,2,3,6-tetrahydropyridine with an appropriately substituted Grignard reagent.[7]

Structure-Activity Relationships (SAR)

The pharmacological activity of (1-phenylcyclohexyl)methanamine analogs is highly dependent on their structural features. Modifications to the phenyl ring, cyclohexyl ring, and the amine moiety can significantly influence their potency and selectivity for different biological targets.[1][8]

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on activity. For example, methoxylation at the ortho position of the phenyl ring has been shown to result in a greater separation of potencies between motor toxicity and anticonvulsant effects compared to the parent compound.[8] In the context of PCP analogs, increasing the electron density of the aromatic ring (e.g., with a 3-amino group) retains PCP-like activity, while significantly reducing the electron density (e.g., with a 3-nitro group) leads to a loss of activity.[9]

Cyclohexyl Ring Modifications

Alterations to the cyclohexyl ring also modulate the pharmacological profile. Contraction of the cyclohexane ring to a cyclopentane ring has been shown to improve the separation between anticonvulsant effects and motor toxicity.[8] Additionally, 3-methylation of the cyclohexyl ring, particularly in a trans orientation to the phenyl ring, has a similar beneficial effect.[8]

Amine and Side Chain Modifications

The nature of the amine group and the length of the side chain are critical for activity. N-alkylation of the primary amine can alter potency. For instance, N-methyl-1-(1-phenylcyclohexyl)methanamine has been identified as a potent triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[3] Increasing the distance between the aromatic ring and the rest of the molecule by introducing methylene units into the side chain has been shown to abolish PCP-like activity.[9]

Quantitative Data on (1-Phenylcyclohexyl)methanamine Analogs

The following tables summarize the quantitative data for various (1-phenylcyclohexyl)methanamine analogs and related compounds, providing a comparative overview of their biological activities.

Table 1: Inhibitory Activity of (1-Phenylcyclohexyl)methanamine Analogs at Monoamine Transporters

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference |

| N-methyl-1-(1-phenylcyclohexyl)methanamine (Compound 1) | 169 | 85 | 21 | [3] |

| Analog 42 | 34 | 295 | 90 | [3] |

| N-methyl-1-(1-phenylcyclohexyl)ethanamine (Compound 31) | ≤ 1 | 21 | 28 | [4] |

Table 2: Anticonvulsant and Motor Toxicity Data for 1-Phenylcyclohexylamine Analogs

| Compound | MES ED50 (mg/kg, ip) | Motor Toxicity ED50 (mg/kg, ip) | Reference |

| 1-Phenylcyclohexylamine (PCA) | 5-41 (range for analogs) | Data available, specific values not in abstract | [8] |

Table 3: Toxicity Data for Phencyclidine Analogs

| Compound | LD50 (µmoles/kg, ip) | ED50 (µmoles/kg, ip) | Therapeutic Index (LD50/ED50) | Reference |

| 1-(1-phenylcyclohexyl)-4-methylpiperidine HCl | 301.1 | 43.0 | 7.0 | [10] |

| Phencyclidine (PCP) | Not specified | Not specified | 38.0 | [10] |

Pharmacology and Signaling Pathways

The diverse pharmacological effects of (1-phenylcyclohexyl)methanamine analogs stem from their interactions with several key proteins in the CNS. The primary targets include the NMDA receptor and the monoamine transporters (DAT, NET, and SERT).[1][2]

NMDA Receptor Antagonism

Many (1-phenylcyclohexyl)methanamine analogs act as non-competitive antagonists of the NMDA receptor.[1] They bind to a site within the ion channel pore, physically blocking the flow of ions and thereby inhibiting receptor function. This mechanism is responsible for the dissociative anesthetic and psychotomimetic effects of compounds like PCP.[11] The NMDA receptor is a glutamate-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, triggering a variety of downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.[1][3]

Dopamine Transporter (DAT) Inhibition

Several analogs of (1-phenylcyclohexyl)methanamine are potent inhibitors of the dopamine transporter (DAT).[3][4] DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic signaling.[5] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which is associated with stimulant and rewarding effects. The function of DAT is regulated by various signaling pathways, including those involving protein kinase C (PKC) and protein kinase A (PKA).[12]

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. benchchem.com [benchchem.com]

- 8. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter | CNS Spectrums | Cambridge Core [cambridge.org]

- 10. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 11. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine transporter - Wikipedia [en.wikipedia.org]

The Neuropharmacological Profile of (1-Phenylcyclohexyl)methanamine: A Technical Guide for Researchers

An In-depth Review of a Novel Arylcyclohexylamine with Triple Reuptake Inhibitory Properties

Abstract

(1-Phenylcyclohexyl)methanamine is a novel arylcyclohexylamine compound that has garnered interest in neuropharmacological research due to its structural similarity to phencyclidine (PCP) and its potential as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine. This technical guide provides a comprehensive overview of the synthesis, neuropharmacological properties, and potential research applications of (1-Phenylcyclohexyl)methanamine and its derivatives. It is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for neurological and psychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Introduction

The arylcyclohexylamine class of compounds, which includes well-known substances like phencyclidine (PCP) and ketamine, has a rich history in neuropharmacology.[1] These compounds are primarily recognized for their antagonistic effects at the N-methyl-D-aspartate (NMDA) receptor.[2] However, many arylcyclohexylamines also exhibit significant activity at monoamine transporters, influencing the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2] (1-Phenylcyclohexyl)methanamine and its derivatives represent a promising area of research within this class, particularly for their potential as triple reuptake inhibitors (TRIs), which have therapeutic implications for conditions like major depressive disorder.[3]

Chemical Synthesis and Properties

The synthesis of (1-Phenylcyclohexyl)methanamine can be achieved through the reduction of 1-phenylcyclohexane carbonitrile. This process typically involves the use of a Raney nickel catalyst in a methanol solution containing ammonia, followed by precipitation of the final product as a hydrochloride salt.[4]

Key Chemical Properties:

-

Chemical Formula: C13H19N

-

Molar Mass: 189.30 g/mol

-

Structure: Comprises a phenyl group and an aminomethyl group attached to the same carbon of a cyclohexane ring.

Neuropharmacological Profile

The primary mechanism of action for (1-Phenylcyclohexyl)methanamine and its N-methyl derivative is the inhibition of serotonin, norepinephrine, and dopamine transporters.[3] This triple reuptake inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism associated with antidepressant effects.

Quantitative Data: Receptor Binding and Transporter Inhibition

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference |

| N-methyl-1-(1-phenylcyclohexyl)methanamine | 169 | 85 | 21 | [3] |

| Optimized Derivative (Compound 42) | 34 | 295 | 90 | [3] |

Table 1: In vitro inhibition of monoamine transporters by N-methyl-1-(1-phenylcyclohexyl)methanamine and an optimized derivative.[3]

Due to its structural similarity to PCP, it is plausible that (1-Phenylcyclohexyl)methanamine also interacts with NMDA, sigma, and opioid receptors. However, specific binding affinity data for these receptors are needed to fully characterize its pharmacological profile.

Signaling Pathways

The inhibition of monoamine transporters by (1-Phenylcyclohexyl)methanamine initiates a cascade of intracellular signaling events. While the specific downstream effects of this compound are yet to be fully elucidated, the general signaling pathways associated with dopamine, serotonin, and norepinephrine transporters are well-documented.

Dopamine Transporter (DAT) Signaling

Inhibition of DAT leads to increased synaptic dopamine levels, which in turn activates postsynaptic dopamine receptors (D1-D5). This can trigger various downstream signaling cascades, including the activation of protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, ultimately influencing gene expression and neuronal excitability.[5][6]

Serotonin Transporter (SERT) Signaling

SERT inhibition increases synaptic serotonin, which activates a variety of postsynaptic 5-HT receptors. These receptors are coupled to different G-proteins, leading to the modulation of adenylyl cyclase and phospholipase C activity, thereby influencing intracellular levels of cAMP and inositol triphosphate (IP3).[7][8]

Norepinephrine Transporter (NET) Signaling

By blocking NET, (1-Phenylcyclohexyl)methanamine increases synaptic norepinephrine levels. Norepinephrine then acts on adrenergic receptors (α and β), which are also G-protein coupled and modulate the activity of adenylyl cyclase and other downstream effectors, influencing processes like neuronal excitability and gene transcription.[9][10]

Experimental Protocols

Synthesis of (1-Phenylcyclohexyl)methanamine

Objective: To synthesize (1-Phenylcyclohexyl)methanamine via the reduction of 1-phenylcyclohexane carbonitrile.

Materials:

-

1-Phenylcyclohexane carbonitrile

-

Methanol

-

16% Ammonia in methanol

-

Raney nickel catalyst

-

Hydrogen gas (H2)

-

Methanolic HCl

-

Isopropyl ether

-

Filtration apparatus

-

Reaction vessel suitable for hydrogenation

Procedure:

-

In a suitable reaction vessel, dissolve 1-phenylcyclohexane carbonitrile in methanol containing 16% ammonia.

-

Add the Raney nickel catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to the appropriate pressure.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully filter off the Raney nickel catalyst.

-

To the filtrate, add methanolic HCl to precipitate the hydrochloride salt of (1-Phenylcyclohexyl)methanamine.

-

Add isopropyl ether to aid precipitation.

-

Collect the precipitate by filtration, wash with isopropyl ether, and dry to yield (1-Phenylcyclohexyl)methanamine hydrochloride.[4]

In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC50) of (1-Phenylcyclohexyl)methanamine at inhibiting the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

-

HEK-293 cells stably expressing human SERT, NET, or DAT

-

96-well cell culture plates

-

Krebs-Henseleit buffer (KHB)

-

[3H]-Serotonin, [3H]-Norepinephrine, or [3H]-Dopamine

-

(1-Phenylcyclohexyl)methanamine test compound

-

Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT)

-

Scintillation fluid and counter

Procedure:

-

Plate the transporter-expressing HEK-293 cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with KHB.

-

Prepare serial dilutions of (1-Phenylcyclohexyl)methanamine and reference inhibitors in KHB.

-

Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiate the uptake by adding the respective [3H]-monoamine to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KHB.

-

Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.[11][12]

Mouse Tail Suspension Test

Objective: To assess the potential antidepressant-like activity of (1-Phenylcyclohexyl)methanamine in vivo.

Materials:

-

Male mice (e.g., C57BL/6 strain)

-

Tail suspension apparatus

-

Adhesive tape

-

(1-Phenylcyclohexyl)methanamine test compound

-

Vehicle control

-

Video recording equipment

Procedure:

-

Administer (1-Phenylcyclohexyl)methanamine or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

-

Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.

-

Record the behavior of the mouse for a 6-minute period.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

-

A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[9]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of (1-Phenylcyclohexyl)methanamine has not been extensively studied. However, based on data from its analogs, it is likely metabolized in the liver, primarily through oxidation and subsequent conjugation.[13] The N-methyl derivative has been shown to be highly brain penetrant.[3] Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to identify its major metabolites. A study on the analog phenylcyclohexyldiethylamine (PCDE) indicated that it is metabolized to active derivatives, suggesting that the metabolites of (1-Phenylcyclohexyl)methanamine may also contribute to its pharmacological activity.[14]

Potential Neurotoxicity

As a member of the arylcyclohexylamine class, there is a potential for neurotoxicity associated with (1-Phenylcyclohexyl)methanamine, particularly with chronic or high-dose administration. The parent compound, PCP, is known to cause psychotomimetic effects and, in non-human primates, can lead to neuronal vacuolization (Olney's lesions) in certain brain regions. The neurotoxic potential of (1-Phenylcyclohexyl)methanamine needs to be carefully evaluated in preclinical studies.

Conclusion and Future Directions

(1-Phenylcyclohexyl)methanamine and its derivatives present a compelling area for neuropharmacological research. Their activity as triple reuptake inhibitors suggests potential therapeutic applications in the treatment of depression and other mood disorders. However, a more comprehensive characterization of their pharmacological profile is necessary. Future research should focus on:

-

Determining the binding affinities (Ki) of (1-Phenylcyclohexyl)methanamine at monoamine transporters, NMDA receptors, sigma receptors, and opioid receptors.

-

Conducting in vitro functional assays to determine its efficacy (Emax) and potency (EC50) at these targets.

-

Performing detailed pharmacokinetic studies to understand its ADME properties and identify active metabolites.

-

Thoroughly evaluating its potential for neurotoxicity and abuse liability.

A complete understanding of the structure-activity relationships within this chemical series will be crucial for the rational design of novel and safer therapeutic agents.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 7. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 9. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (1-Phenylcyclohexyl)methanamine and its Analogs: A Technical Guide

Introduction

(1-Phenylcyclohexyl)methanamine and its analogs are compounds of significant interest in medicinal chemistry and drug development due to their structural relationship to pharmacologically active molecules. A thorough understanding of their molecular structure and purity is paramount for research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of the chemical structure and confirmation of the identity of these compounds.

Spectroscopic Data for 1-Phenylcyclohexanamine

Due to the limited availability of public spectroscopic data for (1-Phenylcyclohexyl)methanamine, this section presents data for the closely related structural analog, 1-phenylcyclohexanamine. This compound shares the core phenylcyclohexyl scaffold and the primary amine functional group, making its spectroscopic characteristics highly relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 1-phenylcyclohexanamine. These predictions are based on established chemical shift ranges for similar chemical environments.

Table 1: Predicted ¹H NMR Data for 1-Phenylcyclohexanamine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.50 - 2.70 | Multiplet | 2H | Axial protons on cyclohexyl ring adjacent to the phenyl-bearing carbon |

| 1.80 - 2.00 | Multiplet | 2H | Equatorial protons on cyclohexyl ring adjacent to the phenyl-bearing carbon |

| 1.20 - 1.70 | Multiplet | 6H | Remaining cyclohexyl protons |

| 1.50 | Singlet (broad) | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Data for 1-Phenylcyclohexanamine

| Chemical Shift (ppm) | Assignment |

| 145 - 150 | Quaternary aromatic carbon (C-Ar) |

| 128 - 130 | Aromatic CH carbons |

| 125 - 127 | Aromatic CH carbons |

| 55 - 60 | Quaternary cyclohexyl carbon (C-N) |

| 35 - 40 | Cyclohexyl CH₂ carbons adjacent to C-N |

| 25 - 30 | Cyclohexyl CH₂ carbons |

| 20 - 25 | Cyclohexyl CH₂ carbon |

Infrared (IR) Spectroscopy Data

The following table summarizes the characteristic infrared absorption bands for 1-phenylcyclohexanamine.

Table 3: IR Spectroscopy Data for 1-Phenylcyclohexanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3020 - 3080 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| 1580 - 1620 | Medium | N-H bend (scissoring) |

| 1490 - 1600 | Medium to Strong | Aromatic C=C stretch |

| 700 - 750 and 750 - 800 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS) Data

The mass spectrum of 1-phenylcyclohexanamine provides crucial information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for 1-Phenylcyclohexanamine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 175 | 40 | [M]⁺ (Molecular Ion) |

| 158 | 100 | [M - NH₃]⁺ |

| 117 | 30 | [C₉H₉]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining NMR, IR, and MS spectra for a primary amine sample such as 1-phenylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Sample of the analyte (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve the analyte in the deuterated solvent in a small vial.

-

Transfer: Using a pipette, transfer the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.

-

Standard Addition: Add a small drop of TMS to the NMR tube as an internal reference (0 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to an appropriate range (e.g., -1 to 12 ppm).

-

Set the number of scans to acquire (e.g., 8-16 scans for a concentrated sample).

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing: Process the ¹³C spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Sample of the analyte (a few milligrams)

-

Volatile solvent (e.g., dichloromethane or acetone) for thin film preparation

-

Spatula and mortar and pestle (for solid samples)

Procedure (Thin Film Method for Solids):

-

Sample Preparation: Place a small amount of the solid sample in a clean vial.

-

Dissolution: Add a few drops of a volatile solvent to dissolve the solid.

-

Film Deposition: Apply a drop of the solution onto the surface of a salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

-

Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquisition: Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

-

Sample of the analyte

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Vials and syringes

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural clues.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

An In-Depth Technical Guide to the Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine as a Novel Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and pharmacological characterization of N-methyl-1-(1-phenylcyclohexyl)methanamine, a potent triple reuptake inhibitor (TRI). TRIs represent a promising class of antidepressants that function by simultaneously blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), potentially offering a broader spectrum of efficacy and a faster onset of action compared to traditional antidepressants. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and key conceptual frameworks associated with the evaluation of this novel compound.

Core Quantitative Data

The inhibitory activity of N-methyl-1-(1-phenylcyclohexyl)methanamine and its analogs was quantified through in vitro assays to determine their potency at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference |

| Optimized Compound 1 | 169 | 85 | 21 | [1] |

| Optimized Compound 42 | 34 | 295 | 90 | [1] |

| Prototype Compound 31 | ≤ 1 | 21 | 28 | [2] |

Experimental Protocols

The characterization of N-methyl-1-(1-phenylcyclohexyl)methanamine as a triple reuptake inhibitor involves a series of in vitro and in vivo experiments. The following sections provide detailed methodologies for the key assays employed.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a test compound for a specific receptor or transporter. In this context, these assays measure the ability of N-methyl-1-(1-phenylcyclohexyl)methanamine to displace a radiolabeled ligand from SERT, NET, and DAT.

a. Membrane Preparation:

-

Cell Culture: Stably transfected HEK293 cells expressing human SERT, NET, or DAT are cultured to confluency.

-

Harvesting and Lysis: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Resuspension and Storage: The membrane pellet is resuspended in a fresh assay buffer, and the protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C until use.

b. Binding Assay Protocol:

-

Assay Setup: The assay is performed in a 96-well microplate. Each well contains the membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or a known high-affinity ligand (for non-specific binding).

-

Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 25°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Neurotransmitter Uptake Assays

Neurotransmitter uptake assays directly measure the functional ability of a compound to inhibit the transport of serotonin, norepinephrine, and dopamine into cells.

a. Cell Preparation:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96- or 384-well microplates and allowed to adhere overnight, forming a confluent monolayer.

b. Uptake Assay Protocol:

-

Compound Incubation: The cell culture medium is removed, and the cells are incubated with varying concentrations of N-methyl-1-(1-phenylcyclohexyl)methanamine or a reference inhibitor for 10-30 minutes at 37°C.

-

Substrate Addition: A fluorescent substrate that mimics the natural neurotransmitter is added to each well. This substrate is transported into the cells via the specific transporter, leading to an increase in intracellular fluorescence.

-

Fluorescence Measurement: The plate is transferred to a fluorescence microplate reader. The increase in intracellular fluorescence can be measured in real-time (kinetic mode) or after a fixed incubation period (endpoint mode).

-

Data Analysis: The rate of uptake or the total fluorescence signal is measured. The IC50 value is determined by plotting the inhibition of uptake against the logarithm of the test compound concentration.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters in the brains of living animals. This assay provides crucial information on the in vivo efficacy of a triple reuptake inhibitor.

a. Surgical Procedure:

-

Anesthesia and Stereotaxic Implantation: A rat or mouse is anesthetized, and a microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum).

-

Recovery: The animal is allowed to recover from surgery before the experiment begins.

b. Microdialysis Procedure:

-

Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

-

Drug Administration: After collecting baseline samples, N-methyl-1-(1-phenylcyclohexyl)methanamine is administered to the animal (e.g., via intraperitoneal injection or oral gavage).

-

Post-treatment Sample Collection: Dialysate samples continue to be collected to monitor the change in extracellular neurotransmitter concentrations over time.

c. Sample Analysis:

-

HPLC-ECD: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, norepinephrine, and dopamine.

-

Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Visualizations

Signaling Pathway

Caption: Inhibition of monoamine reuptake by N-methyl-1-(1-phenylcyclohexyl)methanamine.

Experimental Workflow

References

Technical Guide: Synthesis and Anticonvulsant Activity of 1-Phenylcyclohexylamine Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of 1-phenylcyclohexylamine (PCA) analogs, focusing on their synthesis, evaluation as anticonvulsant agents, and the structure-activity relationships (SAR) that govern their efficacy and neurotoxicity. PCA is an analog of phencyclidine (PCP) where the piperidine ring is replaced by a primary amino group.[1] While PCP itself is a potent anticonvulsant, its clinical utility is hampered by severe side effects. Research into PCA analogs aims to dissociate the desirable anticonvulsant properties from the undesirable psychotomimetic and motor-impairing effects, primarily by modifying the core structure to improve the therapeutic index.[2]

Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism underlying the anticonvulsant effects of 1-phenylcyclohexylamine and its analogs is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3] These compounds act as open-channel blockers, binding to a site within the receptor's ion channel (often referred to as the "PCP site") when it is activated by glutamate and a co-agonist like glycine.[4][5] This blockade prevents the influx of Ca²⁺ ions, which, in excessive amounts, leads to neuronal hyperexcitability and excitotoxicity—key processes in seizure generation and propagation. By modulating this excitatory neurotransmission, PCA analogs can effectively suppress seizure activity.[3][5]

References

- 1. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. benchchem.com [benchchem.com]

- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stability and Storage of (1-Phenylcyclohexyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for (1-Phenylcyclohexyl)methanamine. Due to the limited availability of in-depth stability studies for this specific compound, this guide also incorporates data from structurally related molecules and general principles of chemical stability for amines to offer a thorough understanding for handling and storage.

Chemical and Physical Properties

(1-Phenylcyclohexyl)methanamine is a compound with the chemical formula C₁₃H₁₉N. It is described as a colorless liquid with an aromatic scent, soluble in organic solvents like alcohols and ethers, but insoluble in water[1]. Its physical state may also be a solid crystalline form, appearing white[2].

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉N | [1] |

| Appearance | Colorless liquid or White solid crystalline | [1][2] |

| Boiling Point | 205-210°C | [1] |

| Melting Point | 46 - 49 °C | [2] |

| Density | ~0.95 g/cm³ | [1] |

| Solubility | Soluble in alcohols, ethers; Insoluble in water | [1] |

Stability Profile and Degradation

While specific, long-term stability studies on (1-Phenylcyclohexyl)methanamine are not extensively documented in publicly available literature, safety data sheets and information on analogous compounds provide valuable insights into its stability. The compound is generally considered stable under normal conditions[2][3]. However, like many amines, it is susceptible to degradation under certain conditions.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation. It is a flammable liquid and should be kept away from high temperatures and open flames[1].

-

Light: While not explicitly stated for this compound, many amines are light-sensitive. Amber vials or storage in the dark is a recommended precautionary measure.

-

Air/Oxygen: The amine functional group can be susceptible to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this degradation pathway[4].

-

pH: The stability of amines can be pH-dependent. In acidic conditions, the amine will be protonated, which can affect its reactivity and degradation pathways.

-

Incompatible Materials: Contact with strong oxidizing agents and acids should be avoided as they can lead to vigorous reactions and degradation[2][3].

A study on related arylcyclohexylamines indicated that some analogs can undergo degradation during analytical procedures, such as gas chromatography, particularly the methoxy-substituted analogs which can lead to the formation of a 1-phenylcyclohex-1-ene nucleus[5]. This suggests a potential degradation pathway involving the elimination of the amine group.

Recommended Storage Conditions

Based on available data and general chemical principles, the following storage conditions are recommended to ensure the long-term stability of (1-Phenylcyclohexyl)methanamine:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C[1] or -20°C for long-term storage of related compounds[6]. | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To prevent oxidation of the amine group. |

| Container | Tightly sealed, amber glass vials or bottles. | To prevent exposure to air, moisture, and light. |

| Location | A dry, cool, and well-ventilated place[3]. Keep locked up or in an area accessible only to qualified persons. | To ensure safety and stability. |

| Incompatibilities | Store away from strong oxidizing agents and acids[3]. | To prevent chemical reactions and degradation. |

For the structurally related compound Phencyclidine (PCP) hydrochloride, a stability of at least one year is noted when stored at -20°C[6]. This suggests that low-temperature storage is beneficial for the long-term preservation of such molecules.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for (1-Phenylcyclohexyl)methanamine are not published, a general approach based on established guidelines for pharmaceutical stability testing can be adopted.

General Protocol for a Forced Degradation Study:

-

Sample Preparation: Prepare solutions of (1-Phenylcyclohexyl)methanamine in suitable solvents (e.g., methanol, acetonitrile).

-

Stress Conditions: Expose the solutions to a range of stress conditions to induce degradation:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

-

Photostability: Expose the solution to UV light (e.g., 254 nm) for 24-48 hours.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. The peak purity of the main peak should be assessed to ensure the method is stability-indicating.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the safe handling and optimal storage of (1-Phenylcyclohexyl)methanamine.

Caption: Workflow for handling and storage of (1-Phenylcyclohexyl)methanamine.

Potential Degradation Pathway

A potential degradation pathway for (1-Phenylcyclohexyl)methanamine, based on the chemistry of related compounds, is the elimination of the amine moiety to form 1-phenylcyclohex-1-ene. This can be particularly relevant under thermal stress or during certain analytical techniques like gas chromatography[5].

Caption: Potential degradation of (1-Phenylcyclohexyl)methanamine.

References

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

(1-Phenylcyclohexyl)methanamine: A Versatile Scaffold for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (1-Phenylcyclohexyl)methanamine core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the design of a diverse array of centrally acting agents. Its inherent structural rigidity and lipophilicity, coupled with the versatility of its substitution patterns, have enabled the development of potent and selective modulators of key neurological targets. This technical guide provides a comprehensive overview of the (1-Phenylcyclohexyl)methanamine scaffold in drug design, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways involved.

I. Core Structure and Pharmacological Targets

The fundamental (1-Phenylcyclohexyl)methanamine structure consists of a phenyl ring and a methanamine group attached to the same carbon of a cyclohexane ring. Modifications to the phenyl ring, the cyclohexane ring, and the amino group have yielded compounds with significant affinity and functional activity at three primary classes of neurological targets:

-

NMDA Receptors: As non-competitive antagonists, these compounds typically bind to the PCP site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in modulating glutamatergic neurotransmission. This mechanism is central to their anesthetic, dissociative, and neuroprotective properties.[1][2]

-

Sigma Receptors: Derivatives of this scaffold have shown high affinity for both sigma-1 and sigma-2 receptors, which are intracellular chaperone proteins involved in a wide range of cellular functions, including signal transduction, cellular differentiation, and neuroprotection.[3]

-